CGS 24128

Description

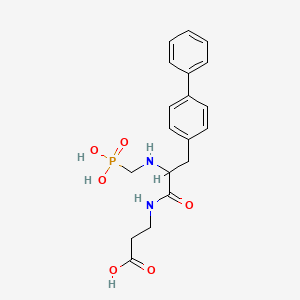

CGS 24128 is a potent, long-acting aminophosphonate-class inhibitor of neutral endopeptidase 24.11 (NEP), an enzyme critical in the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, CGS 24128 prolongs the bioavailability of ANP, enhancing its natriuretic, diuretic, and vasodilatory effects. Its pharmacodynamic and pharmacokinetic superiority over earlier NEP inhibitors has made it a compound of interest in cardiovascular and renal research .

Propriétés

Formule moléculaire |

C19H23N2O6P |

|---|---|

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

3-[[3-(4-phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C19H23N2O6P/c22-18(23)10-11-20-19(24)17(21-13-28(25,26)27)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17,21H,10-13H2,(H,20,24)(H,22,23)(H2,25,26,27) |

Clé InChI |

MVRLTBIHUWUGAR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)O)NCP(=O)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine typically involves multiple steps, including the formation of the biphenyl group, the introduction of the phosphonomethyl group, and the coupling with alanyl-beta-alanine. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization and chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The biphenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl alcohols.

Applications De Recherche Scientifique

3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-N-(phosphonomethyl)alanyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can affect various biochemical pathways, resulting in the modulation of biological processes.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar NEP Inhibitors

Structural and Mechanistic Classification

NEP inhibitors are classified into three categories based on chemical structure:

- Mercaptoalkyl inhibitors (e.g., thiorphan): Contain a sulfhydryl group that binds to NEP's zinc active site.

- Carboxyalkyl inhibitors (e.g., CGS 23880A/UK-69,578): Utilize carboxylate groups for enzyme interaction.

- Aminophosphonate inhibitors (e.g., CGS 24128): Feature a phosphonate moiety, enhancing stability and binding affinity .

In Vitro Inhibition Efficacy

CGS 24128 demonstrates comparable or superior NEP inhibition compared to other inhibitors:

| Compound | Class | IC₅₀ (nM) | Reference |

|---|---|---|---|

| CGS 24128 | Aminophosphonate | 4.3 ± 0.2 | |

| Thiorphan | Mercaptoalkyl | 5.0 ± 0.2 |

CGS 24128's slightly lower IC₅₀ indicates stronger enzyme affinity, though both compounds are sub-nanomolar inhibitors.

Pharmacokinetic Profile

CGS 24128 exhibits markedly prolonged plasma retention compared to thiorphan and carboxyalkyl inhibitors:

| Parameter | CGS 24128 | Thiorphan | CGS 23880A |

|---|---|---|---|

| Plasma half-life | >4 hours | <60 minutes | ~4 hours |

| Plasma conc. (10 mg/kg i.v.) | >500 nM for 4 h | Undetectable after 60 min | ~400 nM for 4 h |

| Unbound fraction | Sustained in ultrafiltrate | Rapid clearance | Moderate retention |

Pharmacodynamic Effects

ANP Immunoreactivity (ANPir) Enhancement

- Thiorphan (3 mg/kg i.a.) : Increased ANPir by 58 ± 12%, lasting <60 minutes.

- CGS 24128 (3 mg/kg i.a.) : Increased ANPir by 191 ± 19%, sustained for 4 hours .

Natriuretic Response

- CGS 24128 (10 mg/kg i.v.) : Enhanced ANP-induced urinary sodium excretion (ΔUNaV = 28.8 ± 4.0 μEq/kg/min vs. 15.8 ± 1.8 in controls).

Mechanism of Sustained Activity

CGS 24128's aminophosphonate structure confers resistance to enzymatic degradation and plasma protein binding, enabling prolonged bioavailability. In contrast, thiorphan's mercaptoalkyl group is susceptible to rapid hepatic clearance .

Key Advantages of CGS 24128

- Extended half-life : Suitable for chronic conditions requiring sustained NEP inhibition.

- Superior ANP potentiation : Higher and longer-lasting increases in ANPir correlate with enhanced therapeutic outcomes.

- Reduced dosing frequency : Pharmacokinetic stability supports once-daily administration, improving patient compliance .

Q & A

Q. How can researchers address variability in urinary sodium excretion data from CGS 24128 trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.